molecular formula C19H16ClNO2S B11348357 N-(3-chlorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11348357
M. Wt: 357.9 g/mol
InChI Key: HMKJLOJZLUSACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3-chlorophenyl group, a 4-methoxy group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form N-(3-chlorophenyl)-4-methoxybenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The final step involves the reaction of N-(3-chlorophenyl)-4-methoxybenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield N-(3-chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-chloroaniline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which may lead to the discovery of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-4-methoxybenzamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(3-Chlorophenyl)-4-methoxy-N-methylbenzamide:

Uniqueness

N-(3-Chlorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its interaction with biological targets and its suitability for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-17-9-7-14(8-10-17)19(22)21(13-18-6-3-11-24-18)16-5-2-4-15(20)12-16/h2-12H,13H2,1H3

InChI Key

HMKJLOJZLUSACE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.